(Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate
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Overview
Description
(Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate, also known as TOTSC, is a chemical compound that has been widely used in scientific research due to its unique properties. TOTSC is a thiol-reactive compound that can be used to modify proteins and peptides, which makes it an important tool for studying protein function and structure.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate involves the reaction of o-toluidine with p-toluenesulfonyl isocyanate to form the corresponding N-tosylated urea. This intermediate is then reacted with thioamide to form the desired product.
Starting Materials
o-toluidine, p-toluenesulfonyl isocyanate, thioamide
Reaction
Step 1: o-toluidine is reacted with p-toluenesulfonyl isocyanate in anhydrous dichloromethane at room temperature to form N-tosylated urea intermediate., Step 2: The N-tosylated urea intermediate is then reacted with thioamide in the presence of triethylamine and catalytic amount of iodine in anhydrous dichloromethane at room temperature to form (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate.
Mechanism Of Action
The mechanism of action of (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate involves the reaction of the carbamothioate group with thiol groups on cysteine residues in proteins. This can lead to the formation of disulfide bonds or the addition of a carbamothioate group. This can alter the function and structure of the protein, which can be used to study protein function and structure.
Biochemical And Physiological Effects
(Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate has been shown to have a variety of biochemical and physiological effects. (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate can be used to modify proteins and peptides, which can alter their function and structure. (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate can also be used to develop new protein-based therapeutics. However, (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Advantages And Limitations For Lab Experiments
The advantages of (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate for lab experiments include its ability to modify proteins and peptides, which can be used to study protein function and structure. (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate is also relatively easy to synthesize and can be used in a variety of experimental conditions. The limitations of (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate for lab experiments include its potential toxicity to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are many future directions for research involving (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate. One potential direction is the development of new protein-based therapeutics using (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate. Another potential direction is the use of (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate to study protein function and structure in vivo. Additionally, (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate could be used in combination with other chemical compounds to develop new tools for studying protein function and structure.
Scientific Research Applications
(Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate has been widely used in scientific research due to its ability to modify proteins and peptides. (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate can react with thiol groups on cysteine residues in proteins, which can lead to the formation of disulfide bonds or the addition of a carbamothioate group. This can be used to study protein function and structure, as well as to develop new protein-based therapeutics.
properties
IUPAC Name |
S-[(2Z)-2-(2-methylanilino)-2-(4-methylphenyl)sulfonyliminoethyl] carbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-12-7-9-14(10-8-12)25(22,23)20-16(11-24-17(18)21)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H2,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQAWCSEAKACAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CSC(=O)N)NC2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC(=O)N)\NC2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate |
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